Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound features a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
[ \text{4-bromo-3-fluorocinnamic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) for aromatic substitution.
Major Products
Epoxides: From oxidation of the alkene group.
Alcohols: From reduction of the ester group.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be studied for its biological activity and potential as a pharmaceutical precursor.
Medicine: Potential use in drug development due to its unique substituents which may impart specific biological activities.
Industry: Used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The bromo and fluoro substituents can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-bromophenyl)prop-2-enoate: Lacks the fluoro substituent.
Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Lacks the bromo substituent.
Methyl (2E)-3-phenylprop-2-enoate: Lacks both bromo and fluoro substituents.
Uniqueness
Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. These substituents can significantly alter the compound’s reactivity, stability, and biological activity compared to its analogs.
Biological Activity
Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate, with the CAS number 1562199-95-4, is an organic compound classified as an ester. Its unique structure, characterized by the presence of both bromo and fluoro substituents on the phenyl ring, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including data tables, case studies, and detailed research findings.
Structural Overview
- Molecular Formula : C10H8BrF O2
- Molar Mass : 259.07 g/mol
- CAS Number : 1562199-95-4
The compound features a propenoate moiety linked to a phenyl ring substituted with bromine and fluorine atoms. These halogen substituents are known to influence the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 259.07 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Medicinal Chemistry Applications
This compound has been investigated in medicinal chemistry as an intermediate in synthesizing various pharmaceutical compounds. The presence of halogens can enhance the lipophilicity and bioavailability of drug candidates, potentially leading to improved therapeutic efficacy against various diseases.
The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. The halogen substituents can affect binding affinity and selectivity, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds containing bromo and fluoro substituents. For instance:
- Study Findings : Compounds with structural similarities exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 125 μM for various derivatives.
- Case Study : A derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC comparable to standard antibiotics like ciprofloxacin.
Antibiofilm Activity
Biofilm formation is a significant concern in chronic infections. Compounds similar to this compound have demonstrated antibiofilm activity against MRSA:
Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |
---|---|---|
MRSA | 62.216 | 124.432 |
Enterococcus | 31.108 | 62.216 |
These findings suggest that the compound can disrupt biofilm integrity, potentially enhancing treatment outcomes for infections caused by biofilm-forming bacteria.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines compared to traditional chemotherapeutics, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
methyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGIOTJDPBAMSH-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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